Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Overview
Description
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a useful research compound. Its molecular formula is C9H14O6 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Diamines Synthesis
Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in the synthesis of new chiral diamines, which are important in asymmetric synthesis. For instance, the reaction with sodium diphenylamide forms compounds with complex formation abilities, useful in various chemical syntheses (Shainyan et al., 2002).
Determination of Absolute Configuration
This compound is instrumental in determining the absolute configuration of primary amines. Derivatives such as 2,2-diphenyl-[1,3]dioxolane-4,5-dicarboxylic acid and 2,2-dinaphthalen-2-yl-[1,3]dioxolane-4,5-dicarboxylic acid show differing chemical shift values, which are critical for assigning absolute configurations in amines (Shim & Choi, 2010).
Synthesis Intermediates
This compound serves as an intermediate in the synthesis of other complex molecules. For example, it's involved in the synthesis of chrysanthemic acid, showcasing its versatility in synthetic organic chemistry (Baudoux et al., 1998).
Neuroimmunophilin Ligand Design
In pharmacological research, derivatives of this compound are explored as neuroimmunophilin ligands. These ligands are significant in neurotrophic activity, demonstrating the compound's potential in neuroscience and medicinal chemistry (Song, 2007).
Antifungal and Antibacterial Applications
Some derivatives show promising antifungal and antibacterial activities. This suggests its potential use in developing new antimicrobial agents, contributing to the field of pharmaceuticals and medicinal chemistry (Begum et al., 2019).
Properties
IUPAC Name |
dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOUYVVWUTPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920278 | |
Record name | Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90613-41-5 | |
Record name | NSC254137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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